molecular formula C9H6N2S2 B13061784 6-(3-Thienyl)imidazo[2,1-b]thiazole CAS No. 163851-59-0

6-(3-Thienyl)imidazo[2,1-b]thiazole

Cat. No.: B13061784
CAS No.: 163851-59-0
M. Wt: 206.3 g/mol
InChI Key: QNYBFCDYFVERKH-UHFFFAOYSA-N
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Description

6-(3-Thienyl)imidazo[2,1-b]thiazole (CAS 163851-59-0) is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 9 H 6 N 2 S 2 and a molecular weight of 206.29 g/mol, this compound serves as a versatile chemical building block for the synthesis of novel bioactive molecules . The imidazo[2,1-b]thiazole core is widely recognized for its diverse pharmacological properties, making derivatives based on this structure a focal point for developing new therapeutic agents . This scaffold demonstrates substantial potential in anticancer research. Structurally related imidazo[2,1-b]thiazole conjugates have been designed and evaluated as potent microtubule-targeting agents, which inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase, leading to apoptosis in human cancer cell lines . Furthermore, imidazo[2,1-b]thiazole-based compounds have been identified as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and cancer . Recent studies also explore this scaffold as a basis for designing inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme that is a promising target in oncology . The synthetic accessibility of this moiety is enhanced by modern, efficient methods such as the Groebke–Blackburn–Bienaymé multicomponent reaction, facilitating rapid exploration of its chemical space . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in the development of novel pharmacologically active compounds. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

163851-59-0

Molecular Formula

C9H6N2S2

Molecular Weight

206.3 g/mol

IUPAC Name

6-thiophen-3-ylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C9H6N2S2/c1-3-12-6-7(1)8-5-11-2-4-13-9(11)10-8/h1-6H

InChI Key

QNYBFCDYFVERKH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CN3C=CSC3=N2

Origin of Product

United States

Synthetic Methodologies for 6 3 Thienyl Imidazo 2,1 B Thiazole and Analogues

General Synthetic Approaches to the Imidazo[2,1-b]thiazole (B1210989) System

The construction of the imidazo[2,1-b]thiazole ring system is a well-established area of heterocyclic chemistry. The primary methods involve the formation of a bond between the nitrogen of an aminothiazole precursor and a carbon atom from an electrophilic partner, leading to the fused imidazole (B134444) ring. These approaches can be broadly categorized into multi-step pathways, one-pot strategies, and specific cyclization reactions.

Multi-step Reaction Pathways

Multi-step syntheses provide a robust and versatile route to complex imidazo[2,1-b]thiazole derivatives, allowing for the purification of intermediates and the introduction of diverse functional groups in a controlled manner. A common strategy begins with the synthesis of a substituted 2-aminothiazole (B372263), which is then elaborated to form the final fused ring system.

One such pathway involves the initial synthesis of an ethyl-2-aminothiazole-4-carboxylate by the condensation of ethyl bromopyruvate and thiourea (B124793). jocpr.com This is followed by a cyclization reaction with a phenacyl bromide to form the imidazo[2,1-b]thiazole core with an ester group at the C-2 position. jocpr.com This ester can then be hydrolyzed to a carboxylic acid, which serves as a versatile handle for further derivatization. jocpr.com For instance, the carboxylic acid can be coupled with various amines using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) to yield a library of C-2 amide derivatives. jocpr.com

Another multi-step approach involves the synthesis of 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetohydrazide, which can be further reacted with ketones to form acyl-hydrazones. These intermediates can then undergo cyclization with reagents like mercaptoacetic acid to generate more complex spirothiazolidinone derivatives fused to the core structure. chemicalbook.com These sequential approaches, while longer, offer precise control over the final molecular architecture.

One-Pot Synthetic Strategies

To improve efficiency and reduce waste, one-pot synthetic strategies have been developed for the imidazo[2,1-b]thiazole system. These methods combine multiple reaction steps into a single operation without the isolation of intermediates. A prominent example is the Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based multicomponent reaction (I-MCR). researchgate.netnih.gov

In this approach, a 2-aminoazaheterocycle (like 2-aminothiazole), an aldehyde, and an isocyanide are combined in a single reaction vessel to construct the substituted imidazo-fused heterocycle. researchgate.netmdpi.com This method offers high atom economy and allows for the rapid generation of a diverse range of products from readily available starting materials. mdpi.com For example, the reaction of 3-formylchromone, 2-aminothiazole, and various isocyanides in toluene (B28343) at elevated temperatures can produce novel imidazo[2,1-b]thiazole derivatives in good yields. researchgate.net While classical methods often involve lengthy reaction times and high temperatures, these multicomponent strategies provide a more efficient alternative. mdpi.com

Table 1: Comparison of Synthetic Approaches for Imidazo[2,1-b]thiazole Core

Feature Multi-step Reaction Pathways One-Pot Synthetic Strategies (e.g., GBBR)
Starting Materials 2-Aminothiazole derivatives, α-haloketones, various coupling agents. jocpr.comchemicalbook.com 2-Aminoazaheterocycles, aldehydes, isocyanides. researchgate.net
Key Steps Sequential condensation, cyclization, and functional group interconversion. jocpr.com Multicomponent condensation and cyclization in a single pot. researchgate.net
Advantages Control over intermediate steps, purification at each stage, suitable for complex targets. jocpr.comchemicalbook.com High efficiency, atom economy, rapid access to diverse structures. mdpi.com
Disadvantages Longer reaction times, potentially lower overall yields, more solvent and reagent usage. Limited by the scope of the multicomponent reaction, may require optimization. researchgate.net

Cyclization Reactions

The key step in many syntheses of the imidazo[2,1-b]thiazole system is the final cyclization reaction that forms the five-membered imidazole ring. The most common method is a variation of the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a 2-aminothiazole with an α-halocarbonyl compound. mdpi.com

The reaction mechanism typically begins with the nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization through the condensation of the exocyclic amino group with the carbonyl carbon, and subsequent dehydration to form the aromatic imidazo[2,1-b]thiazole ring system. youtube.com For example, reacting 2-aminothiazole with various phenacyl bromides in a suitable solvent like ethanol (B145695) under reflux conditions leads to the formation of 6-aryl-imidazo[2,1-b]thiazoles. jocpr.comnih.gov This cyclization is a robust and widely applicable method for accessing this heterocyclic core. amazonaws.com

Specific Synthesis of 6-(3-Thienyl)imidazo[2,1-b]thiazole

The synthesis of the target compound, this compound, is most directly achieved through the well-established Hantzsch-type condensation reaction. This method involves the reaction of 2-aminothiazole with an appropriate α-haloketone bearing the 3-thienyl moiety.

The specific precursor required is 2-bromo-1-(thiophen-3-yl)ethanone. The reaction proceeds by refluxing equimolar amounts of 2-aminothiazole and 2-bromo-1-(thiophen-3-yl)ethanone in a solvent such as ethanol. The reaction leads to the formation of the fused bicyclic system, yielding this compound. This approach is analogous to the reported synthesis of numerous 6-aryl and 6-heteroaryl imidazo[2,1-b]thiazole derivatives, such as the reaction of 2-aminothiazole with α-bromo-3-methoxyacetophenone to yield 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole. nih.govmdpi.com The aromaticity of the resulting fused heterocyclic product serves as a thermodynamic driving force for the reaction. youtube.com

Derivatization Strategies at Key Positions of the Imidazo[2,1-b]thiazole Core

Once the core imidazo[2,1-b]thiazole structure is assembled, it can be further functionalized at several positions to create a variety of analogues. The C-2, C-5, and C-6 positions are common sites for modification.

C-2 Substitutions

The C-2 position of the imidazo[2,1-b]thiazole ring is a frequent target for derivatization. A versatile method to introduce a range of substituents at this position involves creating a carboxylic acid functionality, which can then be converted into various amides.

This strategy is exemplified by a multi-step synthesis that begins with the reaction of ethyl bromopyruvate and thiourea to form ethyl-2-aminothiazole-4-carboxylate. jocpr.com Cyclization with a phenacyl bromide yields an ethyl 6-aryl-imidazo[2,1-b]thiazole-2-carboxylate. jocpr.com This ester is then hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (B78521). jocpr.com The resulting carboxylic acid is a key intermediate that can be coupled with a wide array of amines using reagents such as EDCI and HOBt in a solvent like dimethylformamide (DMF). jocpr.com This amide bond formation is a reliable method for generating extensive libraries of C-2 substituted imidazo[2,1-b]thiazole derivatives. jocpr.com

Table 2: Synthesis of C-2 Substituted Imidazo[2,1-b]thiazole Derivatives

Intermediate Reagents and Conditions Product Yield Reference
5-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid 4-Methoxyphenylsulfonyl piperazine (B1678402), EDCI, HOBt, TEA, DMF (5-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)methanone 90% jocpr.com
5-(4-Chlorophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid 4-Methoxyphenylsulfonyl piperazine, EDCI, HOBt, TEA, DMF (5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)methanone 85% jocpr.com
5-(4-Chlorophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid 4-Chlorophenylsulfonyl piperazine, EDCI, HOBt, TEA, DMF (5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone 90% jocpr.com
5-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid Phenylsulfonyl piperazine, EDCI, HOBt, TEA, DMF (5-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone 78% jocpr.com

C-3 Functionalizations

The functionalization at the C-3 position of the imidazo[2,1-b]thiazole nucleus is a key strategy for creating diverse derivatives with potential biological activities. One common approach involves the Vilsmeier-Haack reaction, which introduces a formyl group at the C-3 position, a versatile handle for further modifications. For instance, the resulting 3-formyl-6-(p-tolyl)imidazo[2,1-b]thiazole can undergo a Knoevenagel condensation with various active methylene (B1212753) compounds to yield a range of derivatives. wisdomlib.org

Another method involves the reaction of 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide with sodium hydroxide to synthesize 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones. researchgate.net Furthermore, novel thiadiazole derivatives incorporating the imidazo[2,1-b]thiazole moiety have been synthesized from methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate. researchgate.net

C-5 Arylations and Functionalizations

The C-5 position of the imidazo[2,1-b]thiazole ring is a prime site for arylation, a modification that has been shown to be crucial for the biological activity of these compounds. Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for this purpose. rsc.orgrsc.orgresearchgate.net This method allows for the regioselective introduction of various aryl groups at the C-5 position of 6-phenyl substituted imidazo[2,1-b]thiazoles using aryl bromides under microwave irradiation. rsc.orgrsc.orgresearchgate.net Density functional theory (DFT) calculations have suggested that this arylation proceeds through a concerted metalation-deprotonation (CMD) pathway. rsc.orgrsc.orgresearchgate.net

In addition to arylations, other functionalizations at the C-5 position have been explored. For example, imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates have been synthesized, where the piperazine moiety is attached to the C-5 position via a carbonyl linker. nih.gov

C-6 Substitutions, including Thienyl Moiety Integration

The substituent at the C-6 position plays a significant role in defining the properties of imidazo[2,1-b]thiazole derivatives. The integration of a thienyl group at this position, to form compounds like this compound, is of particular interest. nih.gov The synthesis of such compounds can be achieved through various methods, often involving the condensation of a 2-aminothiazole derivative with an α-haloketone bearing the desired thienyl moiety.

Furthermore, the nature of the substituent at C-6 can be varied to include other aryl or heteroaryl groups. For example, 6-phenyl and 6-(pyridin-2-yl)imidazo[2,1-b]thiazole (B1626172) have been synthesized and studied. uni.luresearchgate.net The synthesis of 6-aryl imidazo[2,1-b]thiazoles can be accomplished through palladium-catalyzed direct C-arylation of the parent imidazo[2,1-b]thiazole with (hetero)aryl bromides. researchgate.net

Catalytic and Green Chemistry Approaches in Imidazothiazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This trend is also evident in the synthesis of imidazo[2,1-b]thiazole derivatives, with a focus on catalytic and green chemistry approaches. wisdomlib.org

Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Direct Arylation)

Palladium catalysis has proven to be a highly effective strategy for the functionalization of the imidazo[2,1-b]thiazole core. nih.gov As mentioned earlier, palladium-catalyzed direct C-H arylation is a key method for introducing aryl groups at the C-5 position. rsc.orgrsc.orgresearchgate.net This reaction offers high regioselectivity and can be performed under microwave irradiation, which often leads to shorter reaction times and improved yields. rsc.orgrsc.orgresearchgate.net The choice of catalyst system can also influence the selectivity of the arylation, with different palladium catalysts favoring different positions on the imidazo[2,1-b]thiazole ring. nih.gov

Copper-Mediated Functionalizations

Copper catalysis provides an alternative and often complementary approach to palladium catalysis for the synthesis of imidazo[2,1-b]thiazoles. nih.gov Copper(I,II)-catalyzed A3-coupling reactions, involving a benzaldehyde, a 2-aminothiazole, and an alkyne, have been developed for the straightforward synthesis of functionalized imidazo[2,1-b]thiazoles. nih.govacs.org This method allows for the construction of a variety of aryl-substituted derivatives. nih.govacs.org Furthermore, switching from a palladium catalyst to stoichiometric amounts of copper can alter the selectivity of direct C-H arylation, demonstrating the tunable nature of transition metal-driven reactions. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for the rapid and efficient synthesis of imidazo[2,1-b]thiazole derivatives. bohrium.commdpi.com This technique significantly reduces reaction times compared to conventional heating methods and often leads to higher yields. bohrium.commdpi.comnih.gov Microwave irradiation has been successfully employed in various synthetic steps, including the initial condensation to form the imidazo[2,1-b]thiazole core and subsequent functionalization reactions like palladium-catalyzed arylations. rsc.orgrsc.orgresearchgate.net The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), in combination with microwave heating further enhances the green credentials of these synthetic protocols. bohrium.commdpi.com One-pot microwave-assisted procedures have also been developed for the synthesis of benzo[d]imidazo[2,1-b]thiazoles in a catalyst-free and green medium. nih.gov

Eco-Friendly Reagent Systems (e.g., Urea (B33335) Hydrogen Peroxide/Ethyl Lactate)

In the pursuit of more sustainable synthetic methodologies, the use of eco-friendly reagent systems has gained considerable attention. A notable example in the context of imidazo[2,1-b]thiazole chemistry is the use of a urea hydrogen peroxide (UHP)/ethyl lactate (B86563) system for the functionalization of the imidazo[2,1-b]thiazole core. nih.govnih.gov This system offers a greener alternative to traditional methods that often rely on hazardous reagents and volatile organic solvents.

Urea hydrogen peroxide is a stable, solid source of hydrogen peroxide, making it safer and easier to handle than its liquid counterpart. researchgate.netwikipedia.org It acts as a mild and effective oxidizing agent. Ethyl lactate, derived from renewable resources, is a biodegradable and non-toxic solvent, presenting a more environmentally benign alternative to conventional organic solvents. nih.gov

A sustainable protocol for the direct C(sp2)–H bond selenylation of imidazo[2,1-b]thiazole has been developed using the UHP/ethyl lactate system. nih.govacs.org This reaction proceeds under metal-free conditions and demonstrates high yields. The process involves heating a mixture of the imidazo[2,1-b]thiazole substrate, a diorganyl diselenide, and UHP in ethyl lactate. nih.gov This methodology is not only applicable to a range of substituted imidazo[2,1-b]thiazoles but also to related imidazole-containing heterocycles. nih.govacs.org The scalability of this reaction has been demonstrated, highlighting its potential for the synthesis of biologically relevant compounds in larger quantities. nih.gov

The proposed mechanism for this selenylation reaction involves the initial oxidation of the diselenide by UHP to form key reactive selenium species. The imidazo[2,1-b]thiazole then undergoes an electrophilic aromatic substitution to yield the selenylated product. nih.govacs.org

Table 1: Reaction Conditions for Selenylation of Imidazo[2,1-b]thiazole using UHP/Ethyl Lactate

ParameterCondition
Substrate Imidazo[2,1-b]thiazole
Reagent Diorganyl diselenide
Oxidant Urea Hydrogen Peroxide (UHP)
Solvent Ethyl Lactate (EL)
Temperature 60 °C
Atmosphere Open-air
Catalyst Metal-free

This table is based on data from de Oliveira, et al. (2023). nih.gov

Synthetic Challenges and Future Directions in Imidazothiazole Scaffold Construction

Despite the existence of various synthetic routes to imidazo[2,1-b]thiazoles, several challenges remain. A significant hurdle is achieving regioselectivity in the synthesis of substituted derivatives. rsc.org In the Hantzsch synthesis, for example, the reaction of an unsymmetrical α-haloketone with a 2-aminothiazole can potentially lead to the formation of two different regioisomers. Controlling the reaction conditions, such as the acidity of the medium, can influence the regiochemical outcome, but achieving exclusive formation of the desired isomer can be challenging. rsc.org

Another challenge lies in the functionalization of the imidazo[2,1-b]thiazole scaffold at specific positions, such as the C6 position, without affecting other reactive sites within the molecule. The development of selective C-H functionalization methods is an active area of research to address this issue.

The future of imidazo[2,1-b]thiazole synthesis is geared towards the development of more efficient, sustainable, and versatile methodologies. Key future directions include:

Green Chemistry: There is a continuous drive to replace hazardous reagents and solvents with more environmentally friendly alternatives. bepls.com The use of biodegradable solvents, renewable starting materials, and catalytic systems that minimize waste generation will be at the forefront of future synthetic strategies. nih.gov

Catalysis: The development of novel catalysts, including transition metal catalysts and organocatalysts, will play a crucial role in enabling more efficient and selective syntheses of imidazo[2,1-b]thiazoles. bepls.com These catalysts can facilitate reactions under milder conditions and allow for the construction of complex molecular architectures with high precision.

Flow Chemistry: The application of continuous flow technologies offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. nih.gov The adoption of flow chemistry for the synthesis of imidazo[2,1-b]thiazoles is a promising area for future development.

Computational Chemistry: The use of computational tools, such as density functional theory (DFT) calculations and machine learning algorithms, is becoming increasingly important in the design of new synthetic routes and the prediction of reaction outcomes. bepls.com These methods can accelerate the discovery of novel imidazo[2,1-b]thiazole derivatives with desired biological activities.

Multicomponent Reactions (MCRs): MCRs are powerful tools for the rapid generation of molecular diversity. mdpi.com The development of new MCRs for the synthesis of imidazo[2,1-b]thiazoles will continue to be a focus, as they provide a highly efficient means of accessing libraries of compounds for drug discovery and other applications.

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. While specific spectral data for 6-(3-Thienyl)imidazo[2,1-b]thiazole is not extensively detailed in the provided results, general characteristics can be inferred from related structures. For instance, in derivatives of imidazo[2,1-b]thiazole (B1210989), the protons on the imidazo[2,1-b]thiazole core and the substituent rings exhibit characteristic chemical shifts. For a related compound, 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole, the protons appear in the aromatic region of the spectrum. researchgate.net In the case of this compound, one would expect to observe distinct signals for the protons on the thiazole (B1198619), imidazole (B134444), and thienyl rings. The coupling patterns between adjacent protons would be crucial in assigning these signals to specific positions on the heterocyclic systems. For example, the protons on the thienyl ring would likely appear as a set of multiplets, and the protons on the imidazo[2,1-b]thiazole core would also show characteristic splitting patterns.

A related compound, ethyl benzo[d]imidazo[2,1-b]thiazole-2-carboxylate, shows a singlet for the proton at position 3 at 9.03 ppm and various signals for the benzo protons between 7.48 and 8.16 ppm. nih.gov For a 5-(4-chlorophenyl)imidazo[2,1-b]thiazole derivative, a characteristic singlet for the proton at position 6 is observed at 8.20 ppm. nih.gov

Table 1: Representative ¹H NMR Data for Related Imidazo[2,1-b]thiazole Derivatives

Compound Proton Chemical Shift (ppm)
Ethyl benzo[d]imidazo[2,1-b]thiazole-2-carboxylate nih.gov H-3 9.03 (s)
Benzo-H 7.48-8.16 (m)

Note: 's' denotes a singlet and 'm' denotes a multiplet.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. For example, carbons in the aromatic rings would appear in the downfield region (typically 110-160 ppm).

In a study of (5-(4-chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone, the carbon signals for the imidazo[2,1-b]thiazole core and the phenyl ring were observed in the range of 110.6 to 158.5 ppm. nih.gov Similarly, for ethyl benzo[d]imidazo[2,1-b]thiazole-2-carboxylate, the carbons of the fused heterocyclic system and the benzene (B151609) ring appear between 114.8 and 148.0 ppm. nih.gov

Table 2: Representative ¹³C NMR Data for Related Imidazo[2,1-b]thiazole Derivatives

Compound Carbon Signals Chemical Shift (ppm)
(5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone nih.gov Aromatic & Heterocyclic C 110.6 - 158.5

Specialized NMR Techniques (e.g., ⁷⁷Se NMR for Selenylated Derivatives)

While not directly applicable to this compound, specialized NMR techniques are invaluable for characterizing derivatives. For instance, if a selenium atom were incorporated into the molecule, ⁷⁷Se NMR spectroscopy would be a critical tool. This technique provides direct information about the electronic environment of the selenium atom, aiding in the structural elucidation of selenylated derivatives.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. The molecular formula for this compound is C₉H₆N₂S₂, which corresponds to a molecular weight of approximately 206.29 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which can be used to confirm the elemental composition of the molecule. For instance, in the analysis of related imidazo[2,1-b]thiazole derivatives, HRMS has been used to confirm the calculated molecular formula. nih.govnih.gov The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure, as weaker bonds tend to break preferentially.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-S bonds within the heterocyclic rings.

For example, the IR spectra of related imidazo[2,1-b]thiazole derivatives show characteristic bands for N-H and C=O groups when these functionalities are present. jrespharm.com In the case of ethyl benzo[d]imidazo[2,1-b]thiazole-2-carboxylate, characteristic peaks are observed at 3125 cm⁻¹ (C-H stretching) and in the 1703-1786 cm⁻¹ region (C=O stretching), along with bands for the aromatic system. nih.gov The IR spectrum of a simple thiazole shows bands for C-N and C=C stretching. researchgate.net

Table 3: Typical IR Absorption Frequencies for Functional Groups in Imidazo[2,1-b]thiazole Derivatives

Functional Group Absorption Range (cm⁻¹) Reference
Aromatic C-H ~3100 nih.gov
C=O 1670-1786 nih.govjrespharm.com

X-ray Crystallography for Solid-State Structural Elucidation

While a crystal structure for this compound itself was not found in the provided search results, studies on related compounds provide valuable insights. For example, the crystal structure of 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole reveals that the imidazo[2,1-b]thiazole fragment is planar, and the phenyl ring is slightly twisted relative to this plane. researchgate.net In the crystal, molecules can be linked by intermolecular interactions such as π-π stacking. researchgate.netnih.gov The planarity and potential for stacking interactions are important features that influence the material properties of these compounds.

Advanced Analytical Methods for Purity and Identity Confirmation

The confirmation of the chemical identity and the assessment of the purity of this compound are accomplished through a combination of chromatographic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. In typical analyses of related imidazothiazole derivatives, reversed-phase HPLC is utilized. rsc.org This method separates the target compound from any impurities, starting materials, or by-products. The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total peak area in the chromatogram. For analogous compounds, purity levels are often expected to be above 95% for research applications. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a powerful tool for both identity confirmation and purity analysis. This hyphenated technique couples the separation capabilities of HPLC with the mass detection abilities of mass spectrometry. After the compound is separated by the LC column, it is introduced into the mass spectrometer, which provides information about its molecular weight. For this compound, the expected molecular ion peak would correspond to its molecular formula, C₉H₆N₂S₂. nih.gov The mass spectrometer can also be operated in tandem (MS/MS) mode to induce fragmentation of the molecular ion, yielding a characteristic fragmentation pattern that can be used for definitive structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of volatile and thermally stable compounds. While less common for this class of compounds compared to LC-MS, it can be employed for purity assessment and identification. nih.gov Similar to LC-MS, the sample is separated by the gas chromatograph and then detected by the mass spectrometer, providing molecular weight and fragmentation data.

The table below summarizes the key analytical techniques and the type of data they provide for the characterization of this compound and its derivatives.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC)Purity assessment through the separation of the main compound from impurities. The retention time is a characteristic property under specific chromatographic conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS)Confirms the molecular weight of the compound. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) provides structural information for definitive identification. It also provides purity data similar to HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)Provides molecular weight and fragmentation data for volatile and thermally stable compounds, aiding in identity and purity confirmation.
Nuclear Magnetic Resonance (NMR) SpectroscopyWhile not detailed in this section, ¹H and ¹³C NMR spectroscopy are crucial for the initial structural elucidation of the compound, confirming the connectivity of atoms within the molecule.

Advanced Biological Activity Investigations of 6 3 Thienyl Imidazo 2,1 B Thiazole Derivatives

Antiproliferative Activity Studies in Cancer Cell Lines

Derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold have demonstrated significant antiproliferative effects across a wide array of human cancer cell lines. research-nexus.netnih.gov These compounds have been synthesized and evaluated for their ability to inhibit the growth of various cancers, including those of the breast, colon, lung, and pancreas. research-nexus.netresearchgate.net

One notable study described a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives with a terminal aryl sulfonamide moiety. research-nexus.netnih.gov These compounds were tested against a panel of 57 human cancer cell lines. nih.gov Among them, compound 8u , which features a para-hydroxybenzenesulfonamido group, showed exceptional potency. research-nexus.netnih.gov It was found to be more potent than the established cancer drug Sorafenib against eight different cancer cell lines and equally potent against the COLO 205 colon cancer cell line. nih.gov Specifically, its IC₅₀ values were 0.476 µM against the MCF7 breast cancer cell line and 0.845 µM against the NCI-H460 non-small cell lung cancer cell line. research-nexus.netnih.gov Furthermore, several compounds in this series, including 8a, 8b, 8q, 8t, and 8u , displayed high selectivity for cancer cells over normal lung cells, indicating a favorable therapeutic window. research-nexus.netnih.gov

Another area of investigation involves 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates. johnshopkins.edunih.gov These compounds were assessed for their cytotoxic effects on various cancer cell lines, including prostate (DU-145), cervical (HeLa), breast (MCF-7), liver (HepG2), and lung (A549). johnshopkins.edunih.gov Compounds 5f and 5k emerged as particularly effective against MCF-7 breast cancer cells, with IC₅₀ values of 0.60 µM and 0.78 µM, respectively. johnshopkins.edunih.gov

Additionally, imidazo[2,1-b] research-nexus.netresearchgate.netfrontiersin.orgthiadiazole derivatives have been identified as useful anticancer agents, particularly for pancreatic cancer. researchgate.net Two compounds, 12a and 12h , showed remarkable cytotoxic activity with IC₅₀ values ranging from 0.23 to 11.4 μM and 0.29 to 12.2 μM, respectively, across the NCI-60 cell line panel. researchgate.net

Table 1: Antiproliferative Activity of Imidazo[2,1-b]thiazole Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Source
8u MCF7 (Breast) 0.476 research-nexus.net, nih.gov
8u NCI-H460 (Lung) 0.845 research-nexus.net, nih.gov
8u COLO 205 (Colon) Equipotent to Sorafenib nih.gov
5f MCF-7 (Breast) 0.60 johnshopkins.edu, nih.gov
5k MCF-7 (Breast) 0.78 johnshopkins.edu, nih.gov
12a NCI-60 Panel 0.23 - 11.4 researchgate.net
12h NCI-60 Panel 0.29 - 12.2 researchgate.net
7 Various 1.1 - 1.6 nih.gov
10a MCF-7 (Breast) 4 frontiersin.org
10o MDAMB-231 (Pancreatic) 3 frontiersin.org

Kinase Inhibition (e.g., EGFR, B-Raf, FLT3, RSK2)

A primary mechanism behind the antiproliferative activity of imidazo[2,1-b]thiazole derivatives is their ability to inhibit various protein kinases, which are crucial for cancer cell signaling and survival. nih.govrsc.org

B-Raf and C-Raf Inhibition: Compound 8u has been shown to be a potent inhibitor of the ERK signaling pathway. research-nexus.netnih.gov It demonstrated significant inhibitory effects on V600E-B-RAF and C-RAF kinases, with IC₅₀ values of 39.9 nM and 19.0 nM, respectively. research-nexus.netnih.gov This dual-targeting capability is a promising feature for overcoming resistance mechanisms in cancer.

FLT3 Inhibition: A series of 6-phenylimidazo[2,1-b]thiazole (B182960) derivatives were synthesized and found to be potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.gov One compound, 19 , was particularly effective, with an IC₅₀ of 0.022 µM in an enzymatic assay and 0.002 µM in a cellular assay using the FLT3-dependent MV4-11 cell line. nih.gov These compounds showed high selectivity, with minimal activity against the FLT3-independent HeLa cell line. nih.gov

EGFR Inhibition: Imidazo[2,1-b]thiazoles have been developed as multitargeted inhibitors of both the insulin-like growth factor receptor and members of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. pdbj.org Docking studies have confirmed that these molecules can bind effectively to the kinase domain of EGFR. pdbj.org

RSK2 Inhibition: A series of imidazo[2,1-b]thiazole guanylhydrazones have been identified as inhibitors of p90 ribosomal S6 kinase 2 (RSK2). nih.gov A subset of these compounds showed potent inhibition of both RSK2 kinase activity and cancer cell growth, with a high degree of selectivity for RSK2 over other related kinases. nih.gov

Table 2: Kinase Inhibition by Imidazo[2,1-b]thiazole Derivatives

Compound Target Kinase IC₅₀ Source
8u V600E-B-RAF 39.9 nM research-nexus.net, nih.gov
8u C-RAF 19.0 nM research-nexus.net, nih.gov
19 FLT3 (enzymatic) 0.022 µM nih.gov
19 FLT3 (cellular, MV4-11) 0.002 µM nih.gov
10c VEGFR-2 0.104 µM nih.gov
11f VEGFR-2 2.90 µM frontiersin.org

Tubulin Polymerization Inhibition

Another significant anticancer mechanism of this compound class is the inhibition of tubulin polymerization. johnshopkins.edunih.gov Microtubules, formed from tubulin polymers, are essential for cell division, making them an excellent target for cancer therapy. google.com Imidazo[2,1-b]thiazole derivatives have been shown to bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. johnshopkins.edunih.gov

A series of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates were designed as tubulin polymerization inhibitors. johnshopkins.edunih.gov Molecular docking studies confirmed that these compounds occupy the colchicine binding site. johnshopkins.edunih.gov Immunocytochemistry experiments with compounds 5f and 5k revealed a loss of intact microtubule structure in treated cells. nih.gov

Similarly, imidazo[2,1-b] research-nexus.netresearchgate.netfrontiersin.orgthiadiazole-linked oxindoles have been investigated as potent tubulin inhibitors. nih.gov Compound 7 from this series displayed potent cytotoxicity and inhibited tubulin polymerization with an IC₅₀ value of 0.15 µM, which is significantly lower than that of the well-known inhibitor combretastatin (B1194345) A-4 (1.16 µM). nih.gov

Novel thiazole-based derivatives have also been developed as tubulin polymerization inhibitors. frontiersin.org Compound 10a was identified as the most effective, with an IC₅₀ value of 2.69 µM for tubulin polymerization inhibition, outperforming combretastatin A-4 (IC₅₀ = 8.33 µM). frontiersin.org

Table 3: Tubulin Polymerization Inhibition by Imidazo[2,1-b]thiazole Derivatives

Compound Tubulin Polymerization IC₅₀ (µM) Comparison Source
7 0.15 More potent than Combretastatin A-4 (1.16 µM) nih.gov
10a 2.69 More potent than Combretastatin A-4 (8.33 µM) frontiersin.org
10o 3.62 More potent than Combretastatin A-4 (8.33 µM) frontiersin.org
13d 3.68 More potent than Combretastatin A-4 (8.33 µM) frontiersin.org
3d 0.45 N/A mdpi.com

Induction of Apoptosis and Cell Cycle Modulation

By disrupting key cellular processes like kinase signaling and microtubule formation, imidazo[2,1-b]thiazole derivatives effectively induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells. nih.govnih.gov

Treatment with imidazo[2,1-b] research-nexus.netresearchgate.netfrontiersin.orgthiadiazole-linked oxindoles, such as compounds 7 and 11 , resulted in the accumulation of cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest is a direct consequence of tubulin polymerization inhibition. nih.gov Further investigation into 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates 5f and 5k confirmed that they induce apoptosis, as verified by Annexin V-FITC assays. nih.gov

A study on imidazo[2,1-b]thiazole-based aryl hydrazones showed that compounds 9i and 9m elicited promising cytotoxicity and induced apoptosis in breast cancer cells. nih.gov Similarly, compound 22 , a 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b] research-nexus.netresearchgate.netfrontiersin.orgthiadiazole, was found to induce cytotoxicity by activating the extrinsic pathway of apoptosis without affecting cell cycle progression. nih.gov

Flow cytometry analysis of thiazole (B1198619) derivative 10c demonstrated its ability to arrest the cell cycle. nih.gov It paused the G0–G1 phase in HCT-116 and MCF-7 cells and the S phase in HeLa cells. nih.gov This compound also led to cancer cell death by elevating levels of caspases 3 and 9. nih.gov The ability to induce premitotic apoptosis, where cells are committed to death before entering mitosis, is a significant advantage, as it can reduce the risk of selecting for resistant cancer cell clones. nih.gov

Mitochondrial Pathway Disruption (e.g., NADH Dehydrogenase Inhibition)

The mitochondrion plays a central role in apoptosis, and some imidazo[2,1-b]thiazole derivatives exert their anticancer effects by disrupting mitochondrial function. This can involve altering the mitochondrial membrane potential, increasing the production of reactive oxygen species (ROS), and inhibiting key mitochondrial enzymes.

Studies on compound 22 (2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b] research-nexus.netresearchgate.netfrontiersin.orgthiadiazole) included an analysis of its effect on mitochondrial membrane potential, suggesting that it induces cytotoxicity through pathways involving mitochondrial-mediated apoptosis. nih.gov Similarly, the apoptosis induced by 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates 5f and 5k was confirmed by measuring changes in mitochondrial membrane potential. nih.gov

While direct inhibition of NADH dehydrogenase by this specific class of compounds is not extensively detailed in the provided context, the disruption of mitochondrial energetics is a known mechanism for related heterocyclic compounds. For instance, thiamin (Vitamin B1), which contains a thiazole ring, is essential for mitochondrial energy production, particularly in ATP formation. nih.gov The induction of oxidative stress and subsequent DNA damage, which are linked to mitochondrial dysfunction, have been observed with some thiazole-based compounds, leading to cell death. mdpi.com

Antimicrobial Activity Research

The imidazo[2,1-b]thiazole scaffold is not only effective against cancer cells but also shows promise as a source of new antimicrobial agents. researchgate.netnuph.edu.uanih.gov These compounds have been evaluated against a range of pathogenic bacteria and fungi. nuph.edu.uanih.gov

A study on 6-arylidene-2-methyl-2,3-dihydroimidazo[2,1-b]thiazolones found that these derivatives possess moderate antimicrobial activity against several Gram-positive and Gram-negative bacteria, as well as fungi. nuph.edu.ua The minimum bacteriostatic and fungistatic concentrations for these compounds ranged from 31.25 to 250 μg/mL. nuph.edu.ua

Another investigation focused on imidazo[2,1-b]thiazole and imidazo[2,1-b]thiazolidine derivatives for treating genitourinary infections. nih.gov The thiocyano derivatives 19 and 23 were particularly interesting, showing a broad spectrum of activity against both bacteria and fungi. nih.gov Crucially, they had a reduced impact on beneficial Lactobacillus species, which are important for defending against pathogens in the urogenital tract. nih.gov

Antibacterial Spectrum

Imidazo[2,1-b]thiazole derivatives have demonstrated activity against a variety of bacterial species, including both Gram-positive and Gram-negative organisms. researchgate.netresearchgate.net

Compounds have been tested against clinically relevant bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. frontiersin.org For example, a series of new heteroaryl(aryl) thiazole derivatives showed moderate to good antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.17 to >3.75 mg/mL. nih.gov In this series, compound 3 was the most active, and the most sensitive bacterium was Bacillus cereus, while E. coli was the most resistant. nih.gov

In another study, coumarin-based thiazole derivative 11b showed high potency with MIC values of 23 nM against S. aureus, 42 nM against E. coli, and 45 nM against P. aeruginosa, outperforming the standard antibiotic ciprofloxacin (B1669076) in these cases. frontiersin.org

Furthermore, some derivatives have been screened for activity against Mycobacterium tuberculosis. researchgate.netrsc.org A primary screening of 6-(4-Bromophenyl)-imidazo[2,1-b]thiazole derivatives showed varying degrees of inhibition against Mycobacterium tuberculosis H37Rv. researchgate.net A separate study on benzo-[d]-imidazo-[2,1-b]-thiazole derivatives found that compound IT10 displayed an IC₅₀ of 2.32 μM against M. tuberculosis H37Ra with no toxicity to human lung cells. rsc.org

Table 4: Antibacterial Activity of Imidazo[2,1-b]thiazole Derivatives

Compound Bacterial Strain Activity (MIC/IC₅₀) Source
General Arylidene Derivatives Various Bacteria & Fungi 31.25 - 250 μg/mL nuph.edu.ua
3 B. cereus 0.23 - 0.70 mg/mL nih.gov
11b S. aureus 23 nM frontiersin.org
11b E. coli 42 nM frontiersin.org
11b P. aeruginosa 45 nM frontiersin.org
IT10 M. tuberculosis H37Ra IC₅₀ = 2.32 µM rsc.org
IT06 M. tuberculosis H37Ra IC₅₀ = 2.03 µM rsc.org

Antifungal Efficacy

The search for novel antifungal agents is a critical area of research, driven by the rise of drug-resistant fungal infections. While specific studies focusing exclusively on the antifungal efficacy of 6-(3-thienyl)imidazo[2,1-b]thiazole are limited, the broader class of thiazole and imidazo[2,1-b]thiazole derivatives has demonstrated significant promise.

Research into various thiazole derivatives has revealed their potential as potent antifungal compounds. For instance, a series of newly synthesized thiazole derivatives exhibited very strong antifungal effects against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov The fungicidal activity of these compounds was often observed at concentrations 2-4 times higher than their MIC values. nih.gov Notably, the activity of some of these new thiazole derivatives was comparable or even stronger than the standard antifungal drug, nystatin. nih.gov

Furthermore, studies on other imidazo[2,1-b]thiazole derivatives have shown their effectiveness against various fungal strains. For example, certain thiocyano derivatives of imidazo[2,1-b]thiazole have been identified as having a good profile for treating genitourinary infections due to their activity against both bacteria and fungi. nih.gov Another study highlighted that some N-benzylidene-(6-phenylimidazo[2,1-b]-thiazol-3-yl)-acetic acid hydrazides were as effective as the standard against Trichophyton rubrum and Microsporum audounii with MIC values of 6 µg/cm³. researchgate.net

Table 1: Antifungal Activity of Selected Thiazole Derivatives

Compound Type Fungal Strain MIC Value Reference
Thiazole derivatives Candida albicans 0.008–7.81 µg/mL nih.gov
N-benzylidene-(6-phenylimidazo[2,1-b]-thiazol-3-yl)-acetic acid hydrazide Trichophyton rubrum 6 µg/cm³ researchgate.net

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. The imidazo[2,1-b]thiazole and related imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole cores have been a focal point in the search for novel antitubercular drugs.

Several studies have demonstrated the potent in vitro antimycobacterial activity of derivatives of these heterocyclic systems. For instance, a series of N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides were synthesized and evaluated against M. tuberculosis H37Rv. jrespharm.com One of the most active compounds in this series, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazide, exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml. jrespharm.com

In another study, a series of 2,6-disubstituted and 2,5,6-trisubstituted imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazoles were screened for their antitubercular activity. nih.gov The compound 2-(2-furyl)-6-phenylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole-5-carbaldehyde and (2-cyclohexyl-6-phenylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol-5-yl)methanol both showed 100% inhibition at a concentration of >6.25 µg/ml. nih.gov Furthermore, research on 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole revealed a high inhibitory activity of 98% with a MIC of 3.14 µg/ml. researchgate.net

More directly relevant to the target compound, a study on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives showed potent antitubercular activity, with some compounds exhibiting MIC values as low as 1.6 µg/mL, which is comparable to the standard drug isoniazid. nih.gov Although these are not 6-(3-thienyl) derivatives, the presence of an aryl group at the 2-position of the imidazo[2,1-b]thiazole system highlights the potential for significant antitubercular activity.

These findings suggest that the imidazo[2,1-b]thiazole scaffold, particularly with aryl substitutions, is a promising template for the development of new antitubercular agents. Further investigation into this compound derivatives is warranted to explore their potential in this therapeutic area.

Table 2: Antitubercular Activity of Selected Imidazo[2,1-b]thiazole and Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole Derivatives against M. tuberculosis H37Rv

Compound MIC (µg/mL) Percent Inhibition (%) Reference
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazide 6.25 --- jrespharm.com
2-(2-furyl)-6-phenylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole-5-carbaldehyde >6.25 100 nih.gov
(2-cyclohexyl-6-phenylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol-5-yl)methanol >6.25 100 nih.gov
2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole 3.14 98 researchgate.netcore.ac.uk
2-(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide 1.6 --- nih.gov
2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide 1.6 --- nih.gov

Antiviral Activity Exploration (e.g., Parvovirus B19)

The development of effective antiviral therapies is a continuous challenge, with Parvovirus B19 (B19V) being a pathogen for which no specific antiviral drug is currently approved. frontiersin.org Research has turned to exploring novel chemical scaffolds, and derivatives of 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one have shown promise in inhibiting B19V replication. frontiersin.orgnih.gov

A study focused on the synthesis and antiviral evaluation of a series of these compounds against B19V in two relevant cellular systems: the myeloblastoid cell line UT7/EpoS1 and primary erythroid progenitor cells (EPCs). nih.govnih.gov The results indicated that some of these compounds exhibited inhibitory activity against both cell viability and viral replication, suggesting that the biological activity is sensitive to minor structural modifications. nih.gov

The core structure, 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one, demonstrated a modest but selective reduction in viral replication. nih.gov Further modifications to this scaffold were explored to enhance antiviral potency. While the tested compounds did not show exceptionally high antiviral activity, the findings provide a basis for the future development of this class of compounds as potential anti-Parvovirus B19 agents. nih.govmdpi.com

Table 3: Antiviral Activity of 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives against Parvovirus B19

Compound Cell Line IC50 (µM) CC50 (µM) Reference
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one UT7/EpoS1 Not specified, but showed modest selective reduction in viral replication >100 nih.gov
Derivative 1 UT7/EpoS1 1.1 - 3.1 Not specified mdpi.com

Anti-Inflammatory Activity Studies

Chronic inflammatory diseases represent a significant burden on healthcare systems, and the development of safer and more effective anti-inflammatory drugs is a priority. Imidazo[2,1-b]thiazole derivatives have been investigated for their anti-inflammatory potential, with many studies focusing on their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and synthesized, showing effective inhibition of the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. rsc.org One compound, in particular, exhibited the most potent anti-inflammatory activity among those tested and was found to be non-toxic. rsc.org

In another study, a new series of imidazo[2,1-b]thiazole analogs bearing a methyl sulfonyl COX-2 pharmacophore were synthesized and evaluated for their COX-2 inhibitory activity. nih.gov All the synthesized compounds were selective inhibitors of the COX-2 isoenzyme, with IC50 values in the highly potent range of 0.08-0.16 µM. nih.gov The most potent and selective COX-2 inhibitor identified was N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, with a COX-2 IC50 of 0.08 µM and a selectivity index of 313.7. nih.gov

Furthermore, in vivo studies on a series of 2,6-diaryl-imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives using the carrageenan-induced rat paw edema model demonstrated significant anti-inflammatory activity. researchgate.netmdpi.com One compound, in particular, showed better anti-inflammatory activity than the standard drug, diclofenac, and importantly, none of the tested compounds exhibited ulcerogenic activity, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netmdpi.com

These findings highlight the potential of the imidazo[2,1-b]thiazole scaffold in developing new anti-inflammatory agents, particularly selective COX-2 inhibitors with improved safety profiles.

Table 4: Anti-inflammatory Activity of Selected Imidazo[2,1-b]thiazole Derivatives

Compound Type Assay Key Finding Reference
Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives Inhibition of pro-inflammatory cytokines (NO, IL-6, TNF-α) in RAW264.7 cells Most compounds effectively inhibited cytokine release rsc.org
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine In vitro COX-1/COX-2 inhibition Potent and selective COX-2 inhibitor (IC50 = 0.08 µM, Selectivity Index = 313.7) nih.gov

Enzyme Inhibition Studies Beyond Proliferation

The imidazo[2,1-b]thiazole scaffold has also been explored for its ability to inhibit specific enzymes that are implicated in various pathological conditions beyond cell proliferation. These studies have revealed the potential of these compounds to act as targeted therapeutic agents.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates were synthesized and evaluated for their inhibitory potency against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov

The results showed that most of these compounds were selective inhibitors of the cytosolic isoform hCA II, with Ki values in the micromolar range. nih.gov Notably, none of the compounds were active against hCA I, IX, and XII, indicating a high degree of selectivity. nih.gov The structure-activity relationship (SAR) analysis revealed that the substitution pattern on the piperazine ring influenced the inhibitory activity against hCA II.

Table 5: Carbonic Anhydrase II Inhibition by Imidazo[2,1-b]thiazole-sulfonyl Piperazine Conjugates

Compound hCA II Ki (µM) Reference
9aa 45.6 nih.gov
9ab 32.4 nih.gov
9ac 28.9 nih.gov
9ad 21.3 nih.gov
9ae 14.8 nih.gov

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. Inhibition of these enzymes is a potential therapeutic strategy for inflammatory diseases. While specific data on this compound is not available, a study on a series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives demonstrated their potential as inhibitors of 15-lipoxygenase (15-LOX).

Among the synthesized compounds, one derivative bearing a 2,4,4-trimethylpentan-2-yl pendent group was identified as the most active, being twice as potent as the reference drug quercetin. Docking studies revealed that this compound interacts effectively with the target enzyme, with hydrophobic interactions playing a crucial role in the binding process. These findings suggest that the imidazo[2,1-b]thiazole scaffold can be a valuable template for designing novel 15-LOX inhibitors. Further research is warranted to explore the effect of a thienyl substitution at the 6-position on the lipoxygenase inhibitory activity.

Cyclooxygenase (COX) Inhibition

A significant area of research for imidazo[2,1-b]thiazole derivatives has been their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are key players in the synthesis of prostaglandins, which are mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its levels rise in pathological conditions like inflammation. google.com Consequently, the selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce side effects such as gastrointestinal issues. google.com

In a notable study, a series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their COX inhibitory activity. google.comnih.gov This research identified that the introduction of a methyl sulfonyl group, a known COX-2 pharmacophore, onto the imidazo[2,1-b]thiazole scaffold could lead to potent and selective COX-2 inhibitors. google.comnih.gov The in vitro evaluation of these compounds revealed that their inhibitory potency and selectivity were influenced by the nature and size of the substituent at the C-5 position of the imidazo[2,1-b]thiazole ring. google.comnih.gov

All the synthesized compounds in this series (6a-g) demonstrated selective inhibition of the COX-2 isoenzyme, with IC50 values in the highly potent range of 0.08 to 0.16 µM. google.comnih.gov Among these, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (compound 6a) emerged as a particularly potent and selective COX-2 inhibitor. google.comnih.gov It exhibited an IC50 value of 0.08 µM for COX-2 and an IC50 for COX-1 greater than 100 µM, resulting in a high selectivity index of 313.7. google.comnih.gov These findings underscore the potential of the 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole scaffold in the design of new COX-2 inhibitors. google.com

Table 1: Cyclooxygenase (COX) Inhibitory Activity of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives

Compound Substituent at C-5 COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
6a N,N-dimethylaminomethyl >100 0.08 313.7
6b N-ethylaminomethyl >100 0.11 >909
6c N-propylaminomethyl >100 0.12 >833
6d N-butylaminomethyl >100 0.14 >714
6e N-pentylaminomethyl >100 0.16 >625
6f Pyrrolidin-1-ylmethyl >100 0.09 >1111
6g Piperidin-1-ylmethyl >100 0.13 >769
Celecoxib (standard) - 25 0.08 312.5

Other Reported Biological Activities (e.g., Anthelmintic, Immunomodulatory)

Beyond their anti-inflammatory potential, derivatives of the 6-arylimidazo[2,1-b]thiazole scaffold have a historical and continuing significance in other therapeutic areas, notably as anthelmintic and immunomodulatory agents. researchgate.netjrespharm.com

The imidazo[2,1-b]thiazole core is famously present in the structures of the broad-spectrum anthelmintics tetramisole (B1196661) and its levorotatory isomer, levamisole. researchgate.net These compounds have been used to treat nematode infections in both humans and animals. researchgate.net The anthelmintic activity of this class of compounds is well-documented, with research dating back to the 1960s demonstrating the efficacy of 6-arylimidazo[2,1-b]thiazole derivatives against various nematode species. researchgate.net More recent studies have continued to explore carbamate (B1207046) derivatives of imidazo[2,1-b]thiazole for their in vitro anthelmintic properties, showing that this aromatic azapentalene system can effectively replace the benzimidazole (B57391) ring found in other anthelmintics without a loss of biological activity in vitro. nih.gov

In addition to their worm-expelling properties, certain imidazo[2,1-b]thiazole derivatives have demonstrated immunomodulatory effects. Levamisole, for instance, is known to restore depressed immune function. A patent for immunostimulating 6-aryl-5,6-dihydroimidazo[2,1-b]thiazole derivatives specifically includes thienyl as a possible aryl group, indicating the potential for compounds like this compound to possess immunostimulating properties. google.com The imidazo[2,1-b]thiazole scaffold itself is recognized as a core unit in immunomodulators. researchgate.net

While the direct anthelmintic and immunomodulatory activities of this compound have not been extensively detailed in publicly available literature with specific quantitative data, the established biological profiles of closely related analogs strongly suggest that derivatives from this specific chemical family are promising candidates for further investigation in these therapeutic areas. The versatility of the imidazo[2,1-b]thiazole scaffold continues to make it an attractive starting point for the development of new therapeutic agents. google.comnih.govnih.gov

Structure Activity Relationship Sar Studies

Influence of Substituents on the Thienyl Moiety

The thienyl group at the 6-position of the imidazo[2,1-b]thiazole (B1210989) core is a significant contributor to the biological profile of these compounds. Research on related noscapine (B1679977) derivatives coupled with imidazothiazole has shown that the presence of a thiophene (B33073) ring can be a key factor in their anticancer potency. acs.org In one of the most potent compounds from a studied series, which exhibited an IC50 value of 3.6 ± 1.3 μM, the thiophene moiety was identified as a potential reason for its efficacy. acs.org

Further SAR studies on analogous structures suggest that electronic effects on the aromatic ring at this position play a pivotal role. For instance, while halogen substitutions are often beneficial, the presence of an electron-donating methyl group on an attached phenyl ring (isosteric to the thienyl ring) has been shown to be crucial in determining the level of potency. acs.org This indicates that the electronic properties of substituents on the thienyl ring can fine-tune the biological activity. Structure-activity relationship studies on thiophene-based compounds have also revealed that electron-donating groups on an attached phenolic ring can increase antioxidant activity, whereas electron-withdrawing moieties tend to decrease it. researchgate.net

Impact of Substitutions on the Imidazo[2,1-b]thiazole Core

Modifications to the central imidazo[2,1-b]thiazole ring system have profound effects on the biological activity of these derivatives.

Effects of Methyl and other Alkyl Groups

The introduction of methyl and other small alkyl groups onto the imidazo[2,1-b]thiazole core can significantly enhance potency and selectivity for certain biological targets. In a series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives evaluated as cyclooxygenase (COX) inhibitors, the type and size of the amine substituent at the C-5 position were found to directly affect both the potency and selectivity of COX-2 inhibition. nih.gov

The compound N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine was identified as a highly potent and selective COX-2 inhibitor, with an IC50 value of 0.08 µM for COX-2 and over 100 µM for COX-1. nih.gov This highlights the favorable impact of the N,N-dimethylaminomethyl group at this position.

Table 1: Effect of Amine Substitution at C-5 on COX Inhibition

Compound ID R Group at C-5 COX-2 IC50 (µM) COX-1 IC50 (µM) Selectivity Index (COX-1/COX-2)
6a N,N-dimethylaminomethyl 0.08 >100 313.7
6b N,N-diethylaminomethyl 0.11 >100 228.1
6c 1-pyrrolidinylmethyl 0.12 >100 209.1
6d 1-piperidinylmethyl 0.14 >100 179.2
6e 4-morpholinylmethyl 0.16 >100 156.8

Data sourced from a study on new imidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors. nih.gov

Role of Halogenated Phenyl Groups

The incorporation of halogenated phenyl groups is a common strategy in medicinal chemistry to enhance biological activity, and this holds true for the imidazo[2,1-b]thiazole scaffold. In a study of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives designed as antimycobacterial agents, a compound bearing a 2,4-dichloro phenyl moiety showed significant activity against Mycobacterium tuberculosis H37Ra, with an IC50 of 2.03 μM and an IC90 of 15.22 μM. rsc.org Another highly active compound in the same series featured a 4-nitro phenyl group, indicating that electron-withdrawing substituents on the phenyl ring are beneficial for this particular activity. rsc.org

Similarly, in a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, a compound with a 2,4-dichlorophenyl group displayed the most significant antibacterial activity, especially against Gram-positive bacteria, with MIC values as low as 6.25 µg/mL. nih.gov Computational studies supported these findings, suggesting that halogen substitutions enhance biological activity through increased electron-withdrawing effects. nih.gov

Significance of Fused Ring Systems and Hybrid Structures

Fusing additional rings to the imidazo[2,1-b]thiazole core or creating hybrid molecules by linking it to other pharmacophores has led to the discovery of compounds with significant biological activities.

The benzo[d]imidazo[2,1-b]thiazole system, which results from the fusion of a benzene (B151609) ring, is a key structural motif in a variety of biologically active compounds, including those with antitubercular and antibacterial properties. rsc.orgnih.govnih.gov For example, a series of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates were synthesized and found to exhibit significant antiproliferative effects against human breast cancer cells, with IC50 values as low as 1.2 µM. utmb.edu These conjugates were found to induce cell cycle arrest and apoptosis by inhibiting microtubule assembly. utmb.edu

Hybrid molecules combining the imidazo[2,1-b]thiazole scaffold with other heterocyclic systems have also shown promise. A series of imidazo[2,1-b]thiazole-benzimidazole conjugates were evaluated for their antiproliferative activity, with one compound displaying significant cytotoxicity against human lung cancer cells (IC50 value of 1.08 µM) by arresting the cell cycle in the G2/M phase. nih.gov The fusion of a naphthyl group to the imidazo[2,1-b]thiazole core has also been explored, leading to derivatives with antimicrobial and antifungal activity. uobaghdad.edu.iq

Contribution of Side Chain Modifications to Biological Activity

The nature of the side chains attached to the imidazo[2,1-b]thiazole nucleus is a critical determinant of the resulting biological activity and selectivity.

In one study, a series of novel acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazole were synthesized. nih.gov The spirothiazolidinone derivatives, in particular, showed promising antitubercular activity. nih.gov This suggests that the cyclization of acyl-hydrazone side chains into spirothiazolidinone rings can enhance antimycobacterial effects. nih.gov Further exploration of these scaffolds led to the identification of compounds with potent antiviral activity against Coxsackie B4 virus, Feline coronavirus, and Feline herpes virus. nih.gov

Another example is the development of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates as carbonic anhydrase inhibitors. nih.gov These compounds were found to be selective inhibitors of the hCA II isoform, with Ki values in the range of 57.7–98.2 µM. nih.gov This demonstrates that the addition of a sulfonyl piperazine side chain can confer selective inhibitory activity against specific enzyme isoforms.

The introduction of hydrazone-thiazole side chains has also been explored, leading to the development of hybrid molecules with potent antituberculous activity. One such derivative showed a promising MIC of 0.98 μg/mL against Mycobacterium tuberculosis. researchgate.net

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a crucial role in the biological activity of many chiral drugs, and this principle extends to the imidazo[2,1-b]thiazole family. A prominent example is Levamisole, which is the levorotatory (S)-isomer of Tetramisole (B1196661). nih.gov Levamisole, which contains a 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole core, is known for its immunomodulatory properties in addition to its primary antihelminthic activity. nih.gov The biological activity resides almost exclusively in the levo-isomer, highlighting the importance of the three-dimensional arrangement of the atoms for effective interaction with biological targets. This underscores that for chiral derivatives of 6-(3-thienyl)imidazo[2,1-b]thiazole, the specific stereoisomer can be a critical factor in determining its pharmacological profile.

Comparative SAR Analysis with Related Heterocyclic Scaffolds

Imidazo[2,1-b]thiazole vs. Imidazo[2,1-b] nih.govrsc.orgresearchgate.netthiadiazole

A significant comparison can be drawn with the imidazo[2,1-b] nih.govrsc.orgresearchgate.netthiadiazole scaffold, which is an isostere of imidazo[2,1-b]thiazole. In the thiadiazole analogue, the C5 carbon of the thiazole (B1198619) ring is replaced by a nitrogen atom. This seemingly minor change can significantly alter the electronic properties and hydrogen bonding capacity of the molecule, leading to different biological activities. Both scaffolds are recognized for a wide range of pharmacological effects, including anticancer, antifungal, and anti-inflammatory properties. researchgate.netnih.gov

For instance, certain derivatives of imidazo[2,1-b] nih.govrsc.orgresearchgate.netthiadiazole have been identified as potent inhibitors of focal adhesion kinase (FAK) phosphorylation and have shown promising antitumor activity in mesothelioma cell lines, with IC₅₀ values in the low micromolar range. nih.gov Other studies have highlighted their efficacy as anti-inflammatory agents by inhibiting cyclooxygenases (COX-1/COX-2). nih.gov While imidazo[2,1-b]thiazoles also exhibit potent anticancer activities, the specific targets and potency can differ, underscoring the influence of the scaffold's composition. nih.gov The imidazo[2,1-b] nih.govrsc.orgresearchgate.netthiadiazole ring system itself is a subject of extensive research for its broad biological potential. researchgate.net

Imidazo[2,1-b]thiazole vs. Benzo[d]imidazo[2,1-b]thiazole

The fusion of a benzene ring to the imidazo[2,1-b]thiazole core creates the benzo[d]imidazo[2,1-b]thiazole scaffold. This annulation increases the molecule's size and lipophilicity, which can enhance binding to certain biological targets. A study comparing the antimycobacterial activity of these two scaffolds provided clear evidence of the impact of this structural modification. rsc.orgnih.gov

In a series of carboxamide derivatives designed as antitubercular agents, the benzo-fused analogues demonstrated superior activity against Mycobacterium tuberculosis (Mtb) H37Ra. rsc.orgnih.gov The increased planarity and surface area of the benzothiazole (B30560) scaffold likely contribute to more effective binding within the target enzyme, which was suggested to be Pantothenate Synthetase. rsc.orgnih.gov

Table 1: Comparative Antimycobacterial Activity of Imidazo[2,1-b]thiazole and Benzo[d]imidazo[2,1-b]thiazole Derivatives against Mtb H37Ra. rsc.orgnih.gov
Compound IDCore ScaffoldKey SubstituentIC₅₀ (µM)IC₉₀ (µM)
IT06Benzo[d]imidazo[2,1-b]thiazole2,4-dichloro phenyl2.0315.22
IT10Benzo[d]imidazo[2,1-b]thiazole4-nitro phenyl2.327.05
(Reference Imidazo[2,1-b]thiazole derivatives)Imidazo[2,1-b]thiazoleVariousGenerally higher/less potentGenerally higher/less potent

Broader Comparison: Benzothiazole vs. Benzimidazole (B57391) Scaffolds

Expanding the comparison to the fundamental components of the fused system, studies on related non-fused scaffolds like benzothiazoles and benzimidazoles offer valuable insights. Research comparing the antiproliferative and antitrypanosomal activities of 2,2'-bithienyl-substituted benzothiazoles and benzimidazoles found that the benzothiazole derivatives were generally more active. This suggests that the presence of the sulfur-containing thiazole ring, as found in this compound, can be more advantageous for certain biological activities compared to its nitrogen-based imidazole (B134444) counterpart.

The enhanced activity of the benzothiazole derivatives was attributed to different mechanisms of cytotoxicity. While the benzimidazole derivatives were found to target DNA, the more active benzothiazole analogues were localized in the cytoplasm, indicating a different cellular target.

Table 2: Comparative Antiproliferative Activity of Bithienyl-Substituted Benzothiazoles and Benzimidazoles against H460 Lung Carcinoma Cells.
Compound IDCore ScaffoldAmidine GroupIC₅₀ (µM)
7aBenzothiazoleUnsubstituted0.02
7bBenzothiazole2-imidazolinyl0.2
8aBenzimidazoleUnsubstituted>10
8bBenzimidazole2-imidazolinyl>10

This comparative data underscores the critical role of the thiazole moiety within the larger heterocyclic framework for achieving potent biological activity.

Mechanistic Elucidation of Biological Actions

Cellular Pathway Modulation

Mechanisms of Programmed Cell Death Induction (e.g., Apoptosis)The mechanisms by which 6-(3-Thienyl)imidazo[2,1-b]thiazole might induce programmed cell death have not been investigated.

Further research is required to characterize the biological profile of this compound and to understand the specific contributions of the 3-thienyl group to its potential pharmacological activities.

Kinetic and Thermodynamic Aspects of Ligand-Target Interactions

The kinetics and thermodynamics of how a ligand binds to its biological target are fundamental to understanding its mechanism of action, potency, and duration of effect. Regrettably, there is a conspicuous absence of publicly available data on the kinetic and thermodynamic parameters of the interaction between this compound and any specific biological target.

Kinetic studies would provide information on the association (k_on) and dissociation (k_off) rate constants of the ligand-target complex, which together determine the binding affinity (K_d). A slow dissociation rate, for instance, can lead to a prolonged duration of action. Thermodynamic analysis, typically conducted using techniques like isothermal titration calorimetry (ITC), would reveal the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG). This information can shed light on the nature of the forces driving the interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

While specific data for this compound is unavailable, the broader class of imidazo[2,1-b]thiazole (B1210989) derivatives has been the subject of such investigations in the context of their development as enzyme inhibitors. For these derivatives, researchers have determined inhibition constants (K_i) and have sometimes performed more in-depth kinetic analyses to understand the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

The thienyl group in this compound, with its sulfur-containing aromatic ring, would be expected to engage in specific interactions with a target protein, potentially influencing both the kinetics and thermodynamics of binding. Future research efforts should focus on identifying the direct biological target(s) of this compound and subsequently performing detailed kinetic and thermodynamic studies to fully elucidate its mechanism of action at a molecular level.

Theoretical and Computational Chemistry Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug design for identifying potential drug candidates and understanding their mechanism of action. Studies on the imidazo[2,1-b]thiazole (B1210989) scaffold demonstrate its potential to interact with various biological targets. nih.gov

Molecular docking simulations for derivatives of the core imidazo[2,1-b]thiazole structure have been used to identify their binding modes within the active sites of several key proteins. For instance, docking studies on imidazo[2,1-b]thiazole derivatives targeting Human Peroxiredoxin 5 revealed specific interactions within the enzyme's active site. nih.gov Similarly, related imidazo[2,1-b] nih.govnih.govnih.govthiadiazole compounds have been docked against targets like the Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). nih.govkuleuven.be These studies elucidate how the ligand fits into the binding pocket and identifies the key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing forces with the compound. kuleuven.be The goal is to find a conformation with the lowest binding energy, suggesting the most stable and likely interaction. physchemres.org

Scoring functions are essential components of molecular docking that estimate the binding affinity between the ligand and the protein. kuleuven.be These functions calculate a score, often expressed as binding energy (in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. For example, in studies of thiazole (B1198619) derivatives as biofilm inhibitors, binding affinity values ranged from -6.6 to -8.1 kcal/mol. physchemres.org In another study involving imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles, the docking scores of several synthesized compounds were found to be higher than that of a known inhibitor of the EGFR receptor, indicating strong potential binding. kuleuven.be These binding energy calculations are critical for ranking potential drug candidates and prioritizing them for further experimental testing. kuleuven.be

Table 1: Representative Binding Energy Data from Docking Studies of Related Thiazole Compounds
Compound SeriesTarget ProteinBinding Energy Range (kcal/mol)Key Interacting Residues (Examples)
Imidazo[2,1-b]thiazole DerivativesHuman Peroxiredoxin 5Data not specifiedNot specified
Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole DerivativesEGFR (1m17)Better than reference inhibitorNot specified
Imidazo[1,2-a]pyridine EthersATP SynthaseNot specified (pIC50 prediction model)Glu65b
Thiazole DerivativesBiofilm-related protein (2XF)-6.6 to -8.1Not specified

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. These methods provide a fundamental understanding of a compound's structure, reactivity, and spectroscopic properties.

DFT calculations are used to determine the electronic structure of molecules like 6-(3-thienyl)imidazo[2,1-b]thiazole. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of chemical reactivity and stability. researchgate.net For related 2-anilinothiazoles, DFT calculations at the B3LYP/6-31G level were used to compute the HOMO-LUMO energy gap and analyze charge distribution using Mulliken Population Analysis, identifying the most positively and negatively charged atoms within the molecule. researchgate.net This information helps predict sites susceptible to electrophilic or nucleophilic attack.

DFT calculations are also a powerful tool for studying reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states—the highest energy points along a reaction pathway—and calculate their activation barriers. researchgate.net For example, DFT has been used to compare the activation barriers of thermally allowed versus disallowed electrocyclic reactions, providing insight into reaction feasibility. researchgate.net This type of analysis can be applied to understand the synthesis of the imidazo[2,1-b]thiazole ring system, optimizing reaction conditions and predicting potential byproducts.

Table 2: Parameters from DFT Studies of Thiazole Derivatives
ParameterSignificanceExample from Literature (Related Compounds)
HOMO EnergyCorresponds to ionization potential; electron-donating abilityCalculated for 2-anilinothiazoles
LUMO EnergyCorresponds to electron affinity; electron-accepting abilityCalculated for 2-anilinothiazoles
HOMO-LUMO GapIndicates chemical reactivity and stabilityComputed to understand molecular transitions
Mulliken Population AnalysisDetermines charge distribution on atomsIdentified positive (C4, C6) and negative (O1, O2, O3) centers
Activation BarrierEnergy required to reach the transition state of a reactionCalculated as 6.23 kcal/mol for a thermal electrocyclic reaction

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-protein complex. nih.gov The simulation assesses how the ligand behaves within the binding site under physiological conditions. nih.gov

A key metric used in MD simulations is the Root Mean Square Deviation (RMSD). kuleuven.be RMSD measures the average distance between the atoms of the simulated structure and a reference structure (usually the initial docked pose) over the course of the simulation. A stable RMSD value fluctuating within a narrow range (e.g., 1.0 to 2.0 Å) indicates that the ligand remains securely bound in its initial conformation and that the complex is stable. nih.gov Studies on related imidazo[2,1-b] nih.govnih.govnih.govthiadiazole and 6-hydroxybenzothiazole-2-carboxamide derivatives have used MD simulations to confirm the stability of the ligand-receptor complexes, lending strong support to the docking results. nih.govkuleuven.be

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to ascertain the mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the imidazo[2,1-b]thiazole scaffold, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their therapeutic potential, particularly as antiproliferative agents.

In a notable study on a series of di- and tri-substituted imidazo[2,1-b] nih.govnih.govelsevierpure.comthiadiazoles, which share a similar fused heterocyclic core with this compound, QSAR models were developed to understand their activity against various cancer cell lines. nih.gov The investigations revealed that a combination of lipophilicity, electronic properties, and steric factors are paramount in determining the antiproliferative potency of these compounds. nih.gov The models generated through multiple linear regression (MLR) demonstrated high statistical significance, with squared correlation coefficient (r²) values ranging from 0.887 to 0.924. nih.gov Furthermore, the predictive accuracy of these models was confirmed through leave-one-out (LOO) cross-validation, yielding high cross-validation coefficient (q²) values between 0.842 and 0.904. nih.gov These findings underscore the importance of the nitrogen atoms within the imidazothiadiazole ring system in the interaction with their molecular targets. nih.gov

While these studies were not performed on this compound itself, the results for analogous structures suggest that similar physicochemical properties would be critical for its biological activity. The presence of the thienyl group at the 6-position would significantly influence the electronic and lipophilic character of the molecule, factors that these QSAR models have identified as crucial.

In Silico Profiling and Prediction

In silico methods are pivotal in modern drug discovery for predicting the pharmacokinetic and pharmacodynamic properties of a compound before its synthesis, thereby saving time and resources. For novel compounds like this compound, these predictive tools offer valuable insights into its potential as a drug candidate.

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug molecule are critical determinants of its clinical efficacy and safety. In silico ADME predictions for various series of imidazo[2,1-b]thiazole derivatives have been conducted to evaluate their drug-like potential. nih.govnih.gov These studies help in identifying candidates with favorable pharmacokinetic profiles.

For a series of novel imidazo[2,1-b]thiazole derivatives synthesized for their potential antioxidant activity, virtual ADME studies were carried out. nih.gov Similarly, in an investigation of new imidazo[2,1-b]thiazole derivatives as potential anticancer agents, ADME profiling was reported to be promising for the lead compounds. elsevierpure.comnih.gov While specific ADME parameters for this compound are not explicitly detailed in the reviewed literature, the general findings for the parent scaffold are encouraging. The predictions for related compounds often assess parameters such as oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes.

Below is a representative table of predicted ADME properties for a series of bioactive imidazo[2,1-b]thiazole derivatives, illustrating the types of parameters typically evaluated.

Table 1: Representative Predicted ADME Properties for Imidazo[2,1-b]thiazole Derivatives (Note: This table is a composite representation based on typical in silico predictions for this class of compounds and does not represent experimentally determined values for this compound.)

ParameterPredicted Value/RangeSignificance
Human Intestinal Absorption Good to ModerateIndicates potential for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration Variable (Low to High)Determines potential for CNS activity or side effects.
CYP2D6 Inhibition Unlikely to be a potent inhibitorSuggests a lower risk of drug-drug interactions.
P-glycoprotein (P-gp) Substrate Predicted to be a substrateMay influence distribution and elimination.
Aqueous Solubility Low to ModerateCan impact absorption and formulation.

Drug-likeness is a qualitative concept used in drug design to evaluate whether a compound possesses properties that would make it a likely drug candidate. This assessment is often based on rules such as Lipinski's Rule of Five. The drug-score combines drug-likeness, solubility, and other properties into a single value to rank potential drug candidates.

For several series of imidazo[2,1-b]thiazole derivatives, drug-likeness and drug-score calculations have been performed, with many compounds showing promising profiles. elsevierpure.comnih.gov These analyses suggest that the imidazo[2,1-b]thiazole scaffold is a favorable starting point for the development of new therapeutic agents. The calculations for some of the most potent anticancer derivatives in one study indicated that their drug-likeness and drug-score data were promising. elsevierpure.comnih.gov

The drug-likeness of a compound like this compound would be evaluated based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. The drug-score would then integrate these factors with other predicted properties to provide a more holistic assessment of its potential.

Table 2: Representative Drug-Likeness and Drug-Score Parameters for Imidazo[2,1-b]thiazole Derivatives (Note: This table is a composite representation based on typical in silico predictions for this class of compounds and does not represent experimentally determined values for this compound.)

ParameterTypical Predicted ValueLipinski's Rule Compliance
Molecular Weight < 500 g/mol Compliant
LogP (Lipophilicity) 1 - 4Compliant
Hydrogen Bond Donors 0 - 2Compliant
Hydrogen Bond Acceptors 3 - 5Compliant
Drug-Likeness Score Positive ValueIndicates favorable properties.
Drug Score 0.5 - 0.8Suggests good potential as a drug candidate.

Emerging Research Applications and Future Directions

Exploration in Material Science and Organic Electronics

The unique photophysical properties inherent to conjugated heterocyclic systems like the imidazo[2,1-b]thiazole (B1210989) core suggest promising applications in the field of material science. The fusion of the electron-rich thiazole (B1198619) and imidazole (B134444) rings, combined with the thienyl substituent, creates a structure with potential for interesting electronic and optical behaviors.

Components in Organic Light-Emitting Diodes (OLEDs)

While direct studies on 6-(3-Thienyl)imidazo[2,1-b]thiazole in OLEDs are not yet prevalent, the foundational components of its structure are well-represented in materials developed for this technology. Derivatives of imidazole, carbazole, and thiazole are frequently used to create bipolar, blue-emitting materials for OLEDs. nih.govmdpi.com For instance, constructing molecules with donor-π-acceptor architectures using these heterocyclic systems is an effective strategy for developing highly efficient deep-blue emitters. nih.gov Research has shown that iridium(III) complexes incorporating ligands with rigid, fused heterocyclic units can lead to OLEDs with high external quantum efficiencies and narrow emission bandwidths, which are crucial for color purity. rsc.org The inherent properties of the imidazo[2,1-b]thiazole scaffold, particularly when functionalized with groups like thienyl that can modulate electronic properties, make it a promising candidate for future development as an emitter or host material in OLED devices.

Sensors and Analyte Interaction

The nitrogen and sulfur atoms within the imidazo[2,1-b]thiazole ring system provide potential coordination sites for metal ions, making this scaffold an attractive basis for developing fluorescent chemosensors. Research has demonstrated that a benzo[d]imidazo[2,1-b]thiazole derivative can act as a selective fluorescent sensor for zinc ions (Zn²⁺). researchgate.net The interaction between the sensor and the Zn²⁺ ion resulted in a significant fluorescence enhancement, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.net This selective detection in an aqueous environment highlights the potential of the broader imidazo[2,1-b]thiazole family, including the 6-(3-thienyl) derivative, to be developed into sensitive and selective sensors for various environmentally and biologically important analytes. The fluorescence properties of such compounds are often linked to torsional motions within the molecule, which can be restricted upon binding to an analyte, leading to a "turn-on" response. mdpi.com

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The diverse biological activities reported for imidazo[2,1-b]thiazole derivatives, including anticancer and antimicrobial effects, make them excellent starting points for the design of such probes. nih.gov For a compound to function as a probe, it often needs to possess certain characteristics, such as the ability to be visualized. The inherent fluorescence of many heterocyclic systems, including thiazole-containing compounds, is a significant advantage. mdpi.com Imidazo[2,1-b]thiazole derivatives bearing hydrazone moieties have been suggested as promising chemical probes for designing therapeutic agents due to their antibacterial, antitubercular, and antiviral properties. researchgate.net The development of this compound-based probes could enable researchers to visualize biological processes, track the distribution of the molecule within cells, and better understand its mechanism of action.

Design of Novel Molecular Scaffolds Based on the Imidazo[2,1-b]thiazole Motif

The imidazo[2,1-b]thiazole ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility has led to extensive exploration of this scaffold for generating novel molecules with therapeutic potential. nih.gov Numerous synthetic protocols have been developed to create libraries of imidazo[2,1-b]thiazole-based molecules, including one-pot, multi-component reactions that offer efficiency and atom economy. mdpi.com The 6-(3-thienyl) derivative serves as a key building block that can be further modified to create a diverse range of compounds. By attaching different functional groups at various positions on the imidazo[2,1-b]thiazole core, chemists can fine-tune the molecule's properties to target specific biological pathways or receptors. This approach has been successfully used to develop potent and selective inhibitors for various enzymes, such as cyclooxygenase-2 (COX-2). nih.gov

Application of Artificial Intelligence and Machine Learning in Imidazothiazole Research

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. rsc.org These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of molecules before they are synthesized. In the context of imidazothiazole research, in silico studies, including molecular docking and ADME (absorption, distribution, metabolism, and excretion) profiling, are already being employed to guide the design of new derivatives. rsc.orgnih.govnih.gov For instance, computational studies have been used to understand the binding modes of imidazo[2,1-b]thiazole derivatives to their biological targets, such as focal adhesion kinase (FAK), providing insights for developing new inhibitors. nih.gov As AI and ML models become more sophisticated, they will likely play an even greater role in designing novel this compound-based compounds with desired properties, reducing the time and cost associated with traditional drug discovery pipelines.

Multifunctional Agents and Hybrid Molecules Design

A rational approach in modern drug design is the creation of hybrid molecules, which combine two or more pharmacophoric units into a single entity. nih.gov This strategy aims to produce compounds with synergistic biological activities, improved efficacy, or reduced side effects. The imidazo[2,1-b]thiazole scaffold is an ideal component for such hybrid molecules due to its broad spectrum of pharmacological activities. nih.gov

Researchers have successfully synthesized and evaluated various imidazo[2,1-b]thiazole-based hybrids, demonstrating the potential of this design strategy.

Hybrid MoietyTarget/ActivityKey Findings
Benzimidazole (B57391)Anticancer (Microtubule-targeting)A conjugate, 6d , showed significant cytotoxicity against the A549 human lung cancer cell line with an IC₅₀ value of 1.08 µM. It was found to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization. nih.gov
Aryl HydrazoneAnticancer (Apoptosis-inducing)Compounds 9i and 9m exhibited promising cytotoxicity against the MDA-MB-231 breast cancer cell line with IC₅₀ values of 1.65 µM and 1.12 µM, respectively. These compounds were shown to arrest the cell cycle in the G0/G1 phase. nih.gov
TriazoleAnticancer (Microtubule-destabilizing)Conjugates 4g and 4h demonstrated significant antiproliferative effects against A549 human lung cancer cells with IC₅₀ values of 0.92 µM and 0.78 µM, respectively. These compounds were found to inhibit microtubule assembly. nih.gov
ThiazoleAntimycobacterialDerivative 7b showed the most promising activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL. researchgate.net
Sulfonyl Piperazine (B1678402)Carbonic Anhydrase II InhibitionSeveral conjugates exhibited selective inhibitory activity against the cytosolic isoform hCA II, with Kᵢ values in the range of 57.7–67.9 µM. nih.gov

This table presents a selection of research findings on imidazo[2,1-b]thiazole-based hybrid molecules.

The design of hybrid molecules incorporating the this compound core represents a promising future direction for developing novel therapeutic agents with enhanced and potentially multi-faceted activities.

Addressing Drug Resistance Mechanisms Through Imidazothiazole Chemistry

Multidrug resistance (MDR) is a major obstacle in the effective treatment of various diseases, including cancer and infectious diseases. One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), which actively efflux therapeutic agents from cells, reducing their intracellular concentration and efficacy. The imidazo[2,1-b]thiazole scaffold has emerged as a promising platform for the development of MDR modulators.

While direct studies on this compound are limited, research on analogous compounds within the imidazothiazole class suggests potential mechanisms by which it could contribute to overcoming drug resistance. The core structure of imidazo[2,1-b]thiazole is a key feature in some compounds that have been investigated as inhibitors of efflux pumps. The lipophilic nature of the fused ring system, coupled with the specific stereoelectronic properties of the 6-position substituent, can influence the interaction of these molecules with the substrate-binding domains of ABC transporters.

The presence of the 3-thienyl group at the 6-position of the imidazo[2,1-b]thiazole core is of particular interest. Thienyl moieties are known to be bioisosteres of phenyl rings and can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets. It is hypothesized that the sulfur atom in the thiophene (B33073) ring could offer unique interaction possibilities within the binding sites of MDR-related proteins, potentially leading to enhanced inhibitory activity.

Table 1: Investigated Mechanisms of Drug Resistance Modulation by Imidazothiazole Derivatives

Mechanism of ActionDescriptionKey Research Findings for Imidazothiazole Analogs
Efflux Pump Inhibition Direct binding to and inhibition of efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), preventing the removal of chemotherapeutic drugs from cancer cells.Certain imidazothiazole derivatives have been shown to reverse P-gp-mediated multidrug resistance in cancer cell lines.
Modulation of Signaling Pathways Interference with cellular signaling pathways that are upregulated in resistant cells and contribute to cell survival and proliferation.Some imidazo[2,1-b]thiazole derivatives have been found to inhibit kinases involved in cancer cell signaling.
Induction of Apoptosis Triggering programmed cell death in resistant cancer cells, bypassing the resistance mechanisms that prevent apoptosis.Studies on related compounds have demonstrated the induction of apoptosis in various cancer cell lines.

Future research on this compound should focus on its direct evaluation as an inhibitor of P-gp and other relevant ABC transporters. Structure-activity relationship (SAR) studies, guided by computational modeling, could further optimize the thienyl substituent and other parts of the molecule to maximize its potential as an MDR modulator.

Sustainable Synthesis and Green Chemistry Innovations for Imidazothiazoles

The synthesis of medicinally relevant compounds like this compound is traditionally associated with multi-step procedures that often utilize harsh reagents and generate significant chemical waste. In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic routes to the imidazo[2,1-b]thiazole scaffold. These innovations are crucial for the future large-scale and cost-effective production of these compounds.

One of the most promising green approaches is the development of one-pot, multi-component reactions (MCRs). MCRs offer significant advantages over traditional linear syntheses by combining multiple reaction steps into a single operation, thereby reducing solvent usage, energy consumption, and purification efforts. The synthesis of 6-aryl substituted imidazo[2,1-b]thiazoles has been successfully achieved through a one-step domino process. semanticscholar.org

The choice of solvent is another critical aspect of green chemistry. Researchers have explored the use of more sustainable and less toxic solvents to replace conventional volatile organic compounds (VOCs). Glycerol, a biodegradable and non-toxic solvent derived from renewable resources, has been successfully employed for the regioselective synthesis of 6-aryl substituted imidazo[2,1-b]thiazoles. semanticscholar.orgresearchgate.netresearchgate.net The use of glycerol not only provides a greener reaction medium but can also influence the reaction pathway and improve yields.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for the green synthesis of imidazo[2,1-b]thiazoles. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purer products in shorter reaction times compared to conventional heating methods. This technique has been applied to the synthesis of various imidazo[2,1-b]thiazole derivatives, demonstrating its potential for a more energy-efficient synthetic process.

Table 2: Comparison of Synthetic Methodologies for Imidazo[2,1-b]thiazoles

Synthetic MethodKey FeaturesAdvantages in Green Chemistry
Traditional Synthesis Multi-step, often requires harsh reagents and purification at each step.Low
One-Pot Multi-Component Reactions (MCRs) Multiple bonds formed in a single operation from three or more starting materials.High atom economy, reduced waste, and energy consumption.
Glycerol-Promoted Synthesis Utilizes a biodegradable, non-toxic, and renewable solvent. semanticscholar.orgresearchgate.netresearchgate.netAvoids the use of volatile organic compounds (VOCs) and promotes sustainability. semanticscholar.orgresearchgate.net
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reaction rates.Reduced reaction times, increased energy efficiency, and often higher yields.

Future directions in the sustainable synthesis of this compound will likely involve the combination of these green chemistry principles. The development of catalytic MCRs in green solvents under microwave irradiation could provide a highly efficient and environmentally friendly route to this and other valuable imidazothiazole derivatives, facilitating their further investigation and potential therapeutic application.

Q & A

Q. What computational tools are effective for predicting the pharmacokinetic properties of imidazo[2,1-b]thiazole derivatives?

  • Methodological Answer : Tools like SwissADME predict aqueous solubility and bioavailability. For example, benzo[d]imidazo[2,1-b]thiazoles with –OMe substituents exhibit favorable logS (solubility) and meet Lipinski’s criteria for drug-likeness .

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